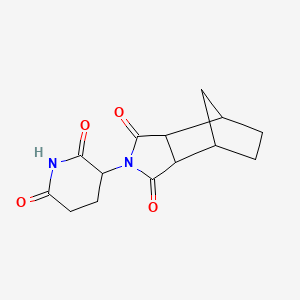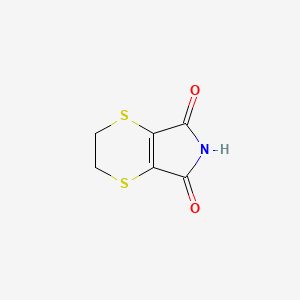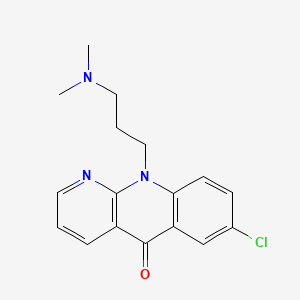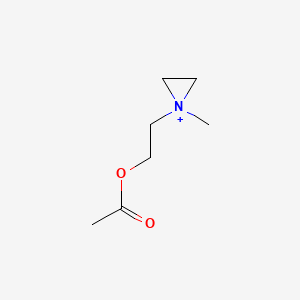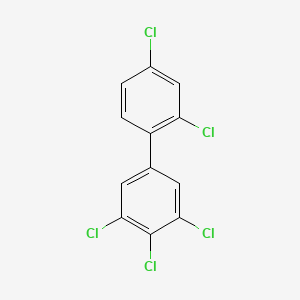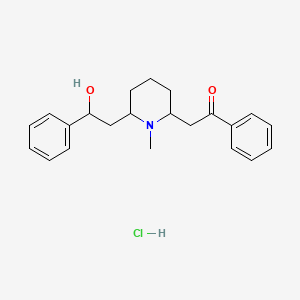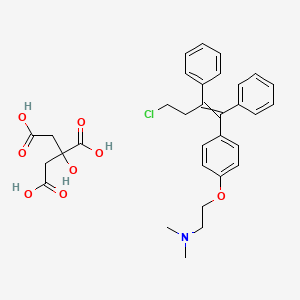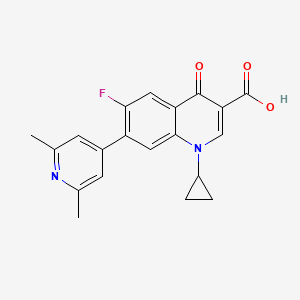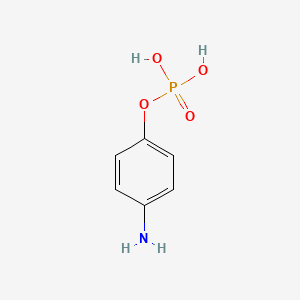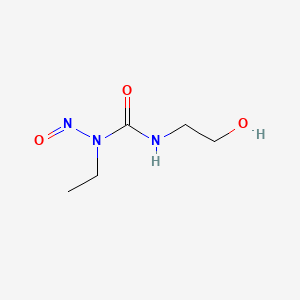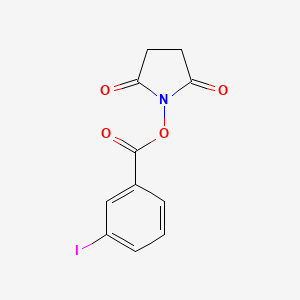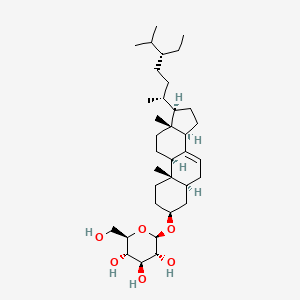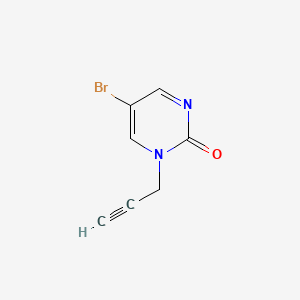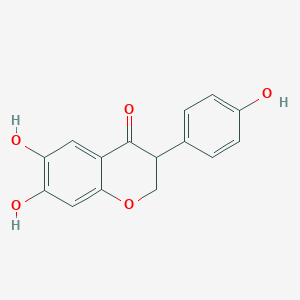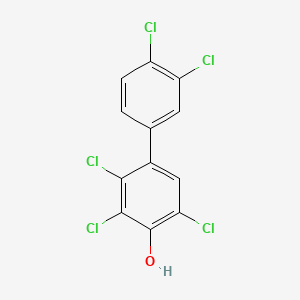
4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl
概要
説明
4-Hydroxy-2,3,3’,4’,5-Pentachlorobiphenyl (4-OH-CB107) is a hydroxylated metabolite of polychlorinated biphenyls (PCBs). PCBs and their hydroxylated metabolites (OH-PCBs) have been detected in tissues of both wild animals and humans . Several previous studies have suggested adverse effects of OH-PCBs on the endocrine and nervous systems in mammals .
Synthesis Analysis
The synthesis of 4-OH-CB107 involves the metabolism of certain PCB congeners. Some PCB congeners are known to be metabolized to hydroxylated PCBs (OH-PCBs) in the liver . The metabolites extracted from the reaction mixtures containing rat CYP1A1, rat CYP2B1, or human CYP2B6 were mixed with the appropriate concentrations of the standard 4-OH-CB107 .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 4-OH-CB107 primarily occur in the liver of adult male Wistar rats . The mRNA expression profile in the liver of these rats treated with 4-OH-CB107 revealed changes in the expression of genes involved in the circadian rhythm and fatty acid metabolism .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl can be found in various chemical databases .科学的研究の応用
Metabolic Pathways and Bioaccumulation
Metabolism in Organisms : A study by Haraguchi et al. (1998) found that 4-OH-2,3,3',4',5-pentaCB is a metabolite formed through hydroxylation of certain polychlorinated biphenyls (PCBs) in rats. This process is significant as it demonstrates how PCBs are processed in biological systems, leading to the formation of hydroxylated metabolites that can have different toxicological profiles compared to their parent compounds (Haraguchi et al., 1998).
Environmental Persistence and Toxicity Assessment : Koga et al. (1990) conducted a study on the metabolism and toxicological assessment of a similar PCB congener, noting that its metabolites were excreted mainly in feces and exhibited lower toxicity than the parent compound. This indicates the role of metabolism in detoxifying PCBs and the potential environmental impact of their metabolites (Koga et al., 1990).
Implications for Environmental Health
Bioaccumulation in Blood : Bergman et al. (1994) reported that certain hydroxylated PCB metabolites, including 4-OH-2,3,3',4',5-pentaCB, show strong and selective accumulation in mammalian blood. This finding is crucial for understanding the environmental impact of PCBs and their metabolites on wildlife and human health (Bergman et al., 1994).
Effects on Liver Transcriptome : A study by Ochiai et al. (2018) revealed that 4-OH-2,3,3',4',5-pentaCB induces changes in gene expression related to circadian rhythm and fatty acid metabolism in the liver of rats. This suggests potential adverse effects of OH-PCBs on mammalian liver function, including disruption of biological rhythms and metabolic processes (Ochiai et al., 2018).
Safety And Hazards
4-Hydroxy-2,3,3’,4’,5-Pentachlorobiphenyl has been associated with potential health risks. Exposure to this compound may induce liver injury as well as disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism . It has also been associated with long-term effects on behavior and neurodevelopment .
将来の方向性
特性
IUPAC Name |
2,3,6-trichloro-4-(3,4-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)12(18)11(17)10(6)16/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCTWHUJUDFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165175 | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl | |
CAS RN |
152969-11-4 | |
| Record name | 4-Hydroxy-2,3,3′,4′,5-pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152969-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152969114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



